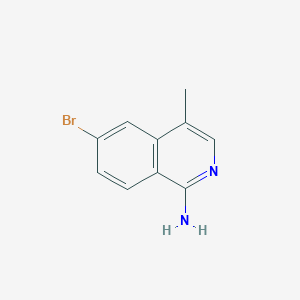![molecular formula C17H19N5O2 B3016316 6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-90-0](/img/structure/B3016316.png)
6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, there are related compounds that have been synthesized. For instance, a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 has been reported .Applications De Recherche Scientifique
- Researchers have explored the potential of this compound as an anticancer agent. It exhibits cytotoxic activity against cancer cell lines such as MCF-7, HCT-116, and HepG-2 . Its low IC50 values suggest promising efficacy in inhibiting cancer cell growth.
- A derivative of this compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was investigated for neurotoxic potential. It affects acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Understanding its effects on neural function is crucial.
- Classical molecular simulations have explored the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine and its derivatives, within layered structures. These studies provide insights into potential applications in materials science and drug delivery .
- The synthesis of imidazole-containing compounds, including this pyrido[2,3-d]pyrimidine derivative, has attracted attention. These compounds often exhibit diverse biological activities, making them relevant for drug discovery .
Anticancer Properties
Neurotoxicity Studies
Intercalation Studies
Imidazole-Containing Compounds
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(pyridin-4-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-12-10-20-15-13(16(23)22(3)17(24)21(15)2)14(12)19-9-11-5-7-18-8-6-11/h5-8,10H,4,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQSWKBZRUTYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCC3=CC=NC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

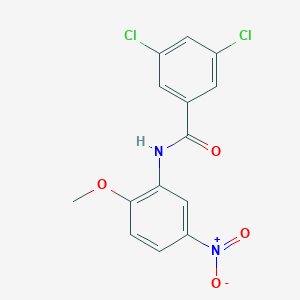
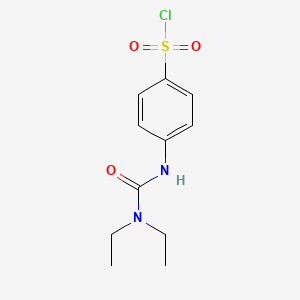
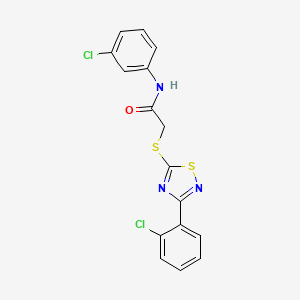


![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)
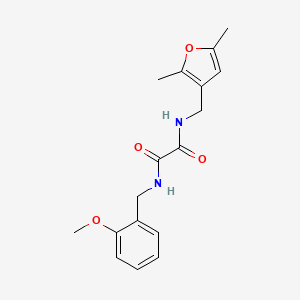
![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
